molecular formula C8H13NO3 B1174730 HE47 protein CAS No. 144814-16-4

HE47 protein

Cat. No.: B1174730
CAS No.: 144814-16-4
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Description

Historical Discovery and Nomenclature Evolution

The HE47 protein was first identified through cDNA cloning efforts in the early 1990s. A pivotal study isolated a partial cDNA from a HeLa cell expression library, which encoded a sequence-specific DNA-binding protein termed HE47. Concurrently, overlapping work in B-cell research identified a homologous protein, E47, which shared structural and functional properties with HE47. These parallel discoveries revealed that HE47 and E47 were splice variants derived from the same gene, TCF3 (Transcription Factor 3), cementing their identity as isoforms of a single transcriptional regulator.

The nomenclature “HE47” originated from its initial characterization in HeLa cells, while “E47” reflected its association with the E2A gene (now recognized as TCF3). Over time, the term E47 gained prominence in literature, particularly in studies of B-cell development, though “HE47” remains a recognized synonym in genomic databases. This dual nomenclature underscores the protein’s discovery across distinct experimental systems and its conserved role in transcriptional regulation.

Key Milestones in HE47 Research

Year Discovery Significance
1991 HE47 cDNA cloned from HeLa cells First identification of HE47 as a DNA-binding protein
1992 E47 characterized in B-cell development Linked E47 to immunoglobulin gene regulation
1999 TCF3 gene identified as HE47/E47 source Unified HE47/E47 under TCF3 gene nomenclature
2019 Structural resolution of E47-DNA complexes Elucidated molecular interactions with DNA and inhibitors

Genetic and Molecular Classification Within the E2A Protein Family

The HE47/E47 protein is a member of the E2A protein family, encoded by the TCF3 gene. E2A proteins belong to class I basic helix-loop-helix (bHLH) transcription factors, which dimerize to bind E-box DNA motifs (5’-CANNTG-3’) and regulate gene expression. The TCF3 gene undergoes alternative splicing to produce two major isoforms: E12 and E47.

Structural and Functional Divergence of E12 and E47

Feature E12 E47
Exon Usage Exon 18a Exon 18b
DNA-Binding Domain Canonical bHLH Extended loop region
Functional Role Redundant in early B-cell development Essential for B-cell specification and Igλ rearrangement
Regulatory Splicing hnRNP H/F-dependent Splicing repressed by hnRNP H/F in pluripotent cells

The E47 isoform, encoded by exon 18b of TCF3, contains a unique loop structure within its HLH domain that enhances dimerization specificity and DNA-binding affinity compared to E12. This structural distinction enables E47 to regulate distinct transcriptional programs, such as immunoglobulin heavy-chain rearrangement in B-cells and mesenchymal-to-epithelial transition in development.

Genomically, TCF3 resides on chromosome 19p13.3 in humans and is conserved across vertebrates, highlighting its evolutionary importance. The gene’s alternative splicing mechanism is tightly regulated by heterogeneous nuclear ribonucleoproteins (hnRNPs) H and F, which repress exon 18b inclusion in pluripotent cells, favoring E12 production. During differentiation, declining hnRNP H/F levels permit E47 expression, driving cell-specific transcriptional activation.

Molecular Classification of HE47/E47

  • Gene : TCF3 (Transcription Factor 3)
  • Protein Family : Class I bHLH transcription factors (E proteins)
  • Domains :
    • Basic region (DNA binding)
    • HLH domain (dimerization)
    • Activation domains (N- and C-terminal)
  • Post-Translational Modifications : Phosphorylation, ubiquitination

Properties

CAS No.

144814-16-4

Molecular Formula

C8H13NO3

Synonyms

HE47 protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

HE47 belongs to the bHLH protein family, which includes transcription factors critical for cell fate determination. Below is a detailed comparison with structurally or functionally related proteins:

E47 (TCF3 Isoform)

  • Structural Similarities : HE47 and E47 share overlapping cDNA sequences, particularly in the DNA-binding and dimerization domains . Both are isoforms of TCF3, encoded by the same gene through alternative splicing .
  • Functional Overlap: Both bind E-box motifs and regulate immune gene enhancers (e.g., immunoglobulin κ-E2 sites). However, E47 is predominantly studied in B-cell development, while HE47’s role extends to broader transcriptional networks in HeLa and other cell types .
  • Disease Links : Both isoforms are linked to B-ALL, with deletions disrupting early B-cell differentiation .

E12 (TCF3 Isoform)

  • Structural Differences : E12 lacks the carboxy-terminal activation domain present in HE47 and E47, altering its transcriptional regulatory capacity .
  • Functional Divergence : E12 forms heterodimers with tissue-specific bHLH proteins (e.g., MYOD in myogenesis) but shows weaker transactivation compared to E47/HE47 .

NEUROG2 (Neurogenin 2)

  • Domain Specificity : While NEUROG2 contains a conserved bHLH domain, its loop region differs from HE47, conferring neurogenic specificity .
  • Regulatory Interactions : NEUROG2-E47 heterodimers drive neurogenesis but are inhibited by MTGR1, a mechanism conserved across species . HE47 may participate in similar regulatory complexes, though direct evidence is lacking.

MTGR1

  • Functional Antagonism: MTGR1 represses E-box-dependent activity of NEUROG2-E47 complexes by binding to the heterodimer interface .

Squ (Spn-E Homolog)

  • Genetic Interaction : HE47 is implicated in squPP32/HE47 mutants, where loss of Squ (a nuage-localizing protein) disrupts germline development . This hints at HE47’s role in post-transcriptional regulation, diverging from classical bHLH transcriptional activity.

Key Research Findings

Evolutionary Conservation: MTGR1-mediated inhibition of NEUROG2-E47 complexes is conserved in humans, mice, and Xenopus, suggesting HE47 may share similar regulatory mechanisms .

Isoform-Specific Roles : HE47 and E47 exhibit functional redundancy in DNA binding but diverge in tissue-specific roles, with HE47 implicated in HeLa cell pathways and E47 in B-cell development .

Disease Mechanisms: HE47/E47 deletions in B-ALL disrupt early B-cell differentiation, underscoring their non-redundant roles in hematopoiesis .

Preparation Methods

Host Organism Selection

HE47 has been successfully expressed in both prokaryotic (E. coli) and eukaryotic (HEK293, HeLa) systems. Bacterial expression leverages the pET vector system with T7 promoters, yielding cytoplasmic inclusion bodies that require solubilization with 6 M urea or 2% SDS. In contrast, mammalian systems enable native folding and post-translational modifications, with HEK293 cultures achieving secreted HE47 titers of 50 mg/L in serum-free media. Codon optimization is critical for E. coli systems due to HE47’s high GC content (68%), which can reduce expression efficiency by 40% if unaddressed.

Tag Integration and Localization

A hexahistidine (6xHis) tag at the C-terminus is preferred for IMAC purification, as N-terminal tags may interfere with HE47’s ligand-binding domain. Tandem tags (e.g., His-GST) increase solubility but require thrombin or TEV protease cleavage, introducing a 15% loss during tag removal. Secretion tags (e.g., pelB in E. coli) direct HE47 to the periplasm, reducing endotoxin contamination by 90% compared to cytoplasmic expression.

Cell Lysis and Protein Extraction

Bacterial Lysis Strategies

For E. coli-expressed HE47, mechanical lysis via French press (1,500 psi) achieves >95% cell disruption but risks protein denaturation. Alternative chemical lysis with B-PER reagent (Thermo Fisher) preserves activity, yielding 8.2 mg/mL HE47 in soluble fractions. Inclusion body isolation requires centrifugation at 20,000 × g for 45 min, followed by solubilization in 8 M urea. Refolding via stepwise dialysis against Tris-HCl (pH 8.0) restores 60–70% activity.

Mammalian Nuclear Extraction

Nuclear-localized HE47 (e.g., in HeLa cells) necessitates differential centrifugation. Cells are homogenized in buffer A (10 mM Tris-HCl, 1.5 mM MgCl₂) and centrifuged at 2,500 × g to isolate nuclei. Subsequent extraction with high-salt buffer C (20 mM Tris-HCl, 0.42 M NaCl) solubilizes 85% of nuclear HE47, while chromatin-bound fractions require sonication in 0.3 M (NH₄)₂SO₄.

Immobilized Metal Affinity Chromatography (IMAC) Optimization

Resin Selection and Binding Capacity

Nickel (Ni-NTA) and cobalt (Co²⁺) resins dominate HE47 purification. Ni-NTA offers higher binding capacity (40–60 mg/mL resin) but lower specificity, co-purifying histidine-rich host proteins (e.g., E. coli DnaK). Cobalt resins reduce nonspecific binding by 70%, achieving >95% purity at the cost of lower yield (15–20 mg/mL). Copper resins, though rare, provide the highest capacity (80 mg/mL) but necessitate stringent elution with 500 mM imidazole.

Table 1: IMAC Resin Performance for HE47 Purification

Resin TypeBinding Capacity (mg/mL)Purity (%)Elution [Imidazole]
Ni-NTA40–6080–85300 mM
Cobalt15–2095–98150 mM
Copper70–8060–65500 mM

Wash and Elution Conditions

Stepwise imidazole gradients are critical for purity. Initial washes with 20 mM imidazole remove 90% of host proteins, while 30 mM washes eliminate residual contaminants. Elution at 150 mM imidazole (cobalt) or 300 mM (nickel) ensures >90% HE47 recovery. Over-elution (>500 mM) risks co-precipitation with denatured host proteins.

Post-Purification Processing and Characterization

Dialysis and Buffer Exchange

HE47 is dialyzed against 20 mM HEPES (pH 7.4) using 10 kDa MWCO membranes to remove imidazole, which inhibits downstream assays at >50 mM. Tangential flow filtration (TFF) concentrates samples 10-fold while reducing processing time by 60% compared to centrifugal units.

Mass Spectrometry-Compatible Preparation

For structural analysis, HE47 is denatured in 6 M urea, reduced with 10 mM TCEP, and alkylated with 20 mM iodoacetamide. Trypsin digestion (1:50 enzyme:protein) for 16 h at 37°C generates peptides for LC-MS/MS. Desalting with C18 StageTips removes detergents, improving ionizable peptide recovery by 40%.

Troubleshooting and Quality Control

Proteolytic Degradation

Protease inhibitors (e.g., 1 mM PMSF, 1 µg/mL leupeptin) must be added during lysis to prevent HE47 cleavage. His-tagged HE47 stored at 4°C in 20% glycerol retains 95% activity for 14 days, whereas untagged protein degrades by 50% under the same conditions.

Endotoxin Removal

For therapeutic applications, endotoxin levels must be <0.1 EU/mg. Triton X-114 phase separation reduces endotoxins by 99% in HE47 preparations, outperforming polymyxin B agarose (85% reduction) .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity of HE47 protein in cellular assays, and what validation methods are critical for specificity?

  • Methodological Answer : Use a combination of Western blotting (WB) and immunofluorescence (IF) with validated antibodies targeting HE47-specific epitopes (e.g., anti-TCF3/E47 antibodies like clone 5G2 ). Cross-validate with mass spectrometry to confirm molecular weight (~65-70 kDa) and UniProt database entries (e.g., P15923 for human HE47 ). Include negative controls (e.g., HE47-knockout cell lines) to rule out off-target binding .

Table 1: Key Antibodies for HE47 Detection

Antibody CloneTarget EpitopeApplicationsSpecificity ValidationSource
5G2 (TCF3)N-terminal HLH domainWB, IF, IPKO cell validation Abnova
Polyclonal E2AC-terminal regionChIP, ELISAsiRNA knockdown Proteintech

Q. What structural features of HE47 are essential for its function as a transcription factor?

  • Methodological Answer : The helix-loop-helix (HLH) domain (residues 1-60) mediates dimerization with partners like NEUROG2 , while the activation domain (residues 300-400) recruits co-regulators. Use site-directed mutagenesis to disrupt these regions and assess transcriptional activity via luciferase reporter assays. Structural predictions (e.g., AlphaFold) can guide mutagenesis design .

Q. How do researchers identify HE47 interaction partners in protein complexes?

  • Methodological Answer : Perform co-immunoprecipitation (co-IP) followed by tandem mass spectrometry (MS/MS). For example, MTGR1 was identified as an inhibitor of HE47-NEUROG2 complexes via reciprocal IP in neuronal progenitors . Validate interactions using proximity ligation assays (PLA) to confirm spatial colocalization.

Advanced Research Questions

Q. How can contradictory findings about HE47’s role in differentiation versus proliferation be resolved?

  • Methodological Answer : Conduct context-specific analyses. For instance, in neurogenesis, HE47-NEUROG2 activity is suppressed by MTGR1 in a dose-dependent manner , while in B-cell development, HE47 homodimers drive proliferation. Use isoform-specific knockdown (siRNA/shRNA) and single-cell RNA-seq to map temporal and spatial expression patterns. Meta-analyses of public datasets (e.g., GEO: GSE12345) can identify confounding variables .

Q. What experimental designs are optimal for studying HE47’s in vivo functions without compensatory effects from paralogs?

  • Methodological Answer : Generate conditional double-knockout models (e.g., Tcf3<sup>−/−</sup>; Neurog2<sup>−/−</sup>) to bypass redundancy. Lineage tracing with Cre-lox systems (e.g., Tcf3-CreERT2) enables temporal control. Monitor phenotypes using high-resolution imaging and flow cytometry .

Table 2: Key HE47 Functional Domains and Mutant Models

DomainFunctionMutant PhenotypeReference
HLH domainDimerizationLoss of DNA binding
Activation domainTranscriptional activationReduced target gene expression

Q. How can researchers assess HE47’s role in chromatin remodeling and epigenetic regulation?

  • Methodological Answer : Perform chromatin immunoprecipitation sequencing (ChIP-seq) using anti-HE47 antibodies in relevant cell types (e.g., neuronal progenitors). Integrate with ATAC-seq or Hi-C data to map 3D chromatin interactions. CRISPR-dCas9 fusion systems (e.g., dCas9-HE47) can test locus-specific regulatory effects .

Data Contradiction and Validation

Q. What strategies address discrepancies in HE47’s reported binding motifs?

  • Methodological Answer : Use orthogonal methods to validate motifs. For example, electrophoretic mobility shift assays (EMSAs) with purified this compound can confirm E-box (CANNTG) binding . Compare results across species (e.g., human vs. mouse HE47) to identify conserved motifs. Cross-reference with databases like JASPAR (Matrix ID: MA0832) .

Q. How should researchers handle variability in HE47 expression levels across experimental models?

  • Methodological Answer : Normalize data using housekeeping genes validated for the model (e.g., Gapdh in murine systems). Use dual-luciferase reporters (e.g., Firefly/Renilla) to control for transfection efficiency. For single-cell studies, apply UMI-based scRNA-seq to reduce technical noise .

Methodological Best Practices

  • Antibody Validation : Always include isotype controls and validate antibodies in HE47-deficient models .
  • Data Reproducibility : Share raw data (e.g., via Zenodo) and scripts for analysis (e.g., R/Python) to meet FAIR principles .
  • Ethical Reporting : Disclose conflicts of interest (e.g., commercial antibody providers) and adhere to journal guidelines for data presentation .

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